3-(Bromomethyl)-5-methoxypyridine hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

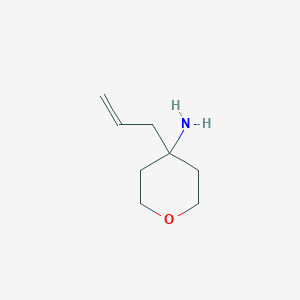

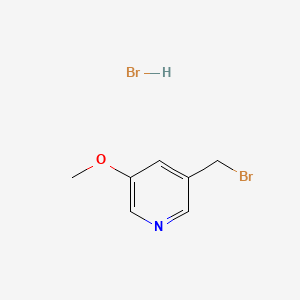

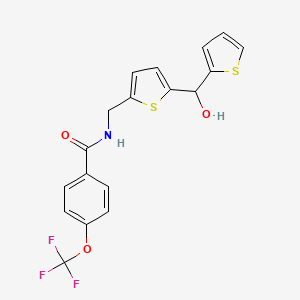

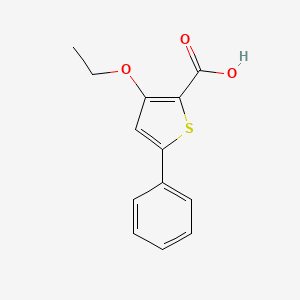

3-(Bromomethyl)-5-methoxypyridine hydrobromide is a halogenated heterocyclic building block . It is a white to yellow to brown powder or crystals and/or chunks .

Synthesis Analysis

The synthesis of this compound has been reported in a study . The method used 5-methylnicotinic acid as the starting material and achieved an overall yield of 65.9%. The process was described as simple, efficient, and environmentally friendly .Molecular Structure Analysis

The molecular formula of this compound is C6H7Br2N . The InChI Key is FNHPUOJKUXFUKN-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound is a key intermediate in the synthesis of rupatadine . It has been reported that pyrazolopyrimidine derivatives substituted by a reaction with this compound show an increased activity against cancer and other diseases related to the dysregulation of cMet kinases .Physical And Chemical Properties Analysis

The physical state of this compound at 20 degrees Celsius is solid . Its melting point ranges from 148°C to 154°C .Wissenschaftliche Forschungsanwendungen

Reactivity and Chemical Synthesis

The reactivity of bromine atoms in brominated pyridines, such as the conversion of 3,5-dibromopyridine into 3-acetylamino-5-ethoxypyridine, highlights the utility of these compounds in synthetic organic chemistry. This process involves steps like conversion with sodium ethylate, interaction with ammonia, and acetylation, demonstrating the compound's versatility in forming various chemically modified pyridines (Hertog, Falter, & Linde, 1948).

Molecular Structure Analysis

Crystal structure analysis, such as the study on (S)-5-Bromo-3, 4, 4, -trimethoxy-4, 5-dihydrofuranonitrile, showcases the application of brominated compounds in determining molecular configurations and understanding chemical reactivity and interactions. Such analyses are crucial for the development of new materials and drugs (Yokoyama, Ohashi, Umemura, & Yoshimura, 1998).

Halogen Atom Migration

Research on the migration of halogen atoms in halogeno-derivatives of dihydroxypyridine further exemplifies the intricate chemical behaviors of these compounds, useful in synthesizing compounds with precise structural requirements for pharmaceuticals or advanced materials (Hertog & Schogt, 2010).

Versatile Precursors for Synthesis

Brominated trihalomethylenones, closely related to the functionality of 3-(Bromomethyl)-5-methoxypyridine hydrobromide, serve as versatile precursors in synthesizing diverse organic compounds, including pyrazoles. This demonstrates the compound's role in enabling the synthesis of structures potentially relevant in drug discovery and material science (Martins et al., 2013).

Safety and Hazards

3-(Bromomethyl)-5-methoxypyridine hydrobromide is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It is advised to avoid breathing its dust and to wear protective clothing, gloves, and eye/face protection when handling it . In case of contact, immediate medical attention is required .

Wirkmechanismus

Biochemical Pathways

The biochemical pathways affected by 3-(Bromomethyl)-5-methoxypyridine hydrobromide are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other chemicals could affect the compound’s reactivity and stability.

Eigenschaften

IUPAC Name |

3-(bromomethyl)-5-methoxypyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.BrH/c1-10-7-2-6(3-8)4-9-5-7;/h2,4-5H,3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXCZPRHHKENKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)CBr.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide](/img/structure/B2605504.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-nitrophenyl)oxamide](/img/structure/B2605516.png)

![4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline](/img/structure/B2605517.png)

![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2605518.png)

![(S)-N-[(1R*,4S*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride](/img/structure/B2605520.png)